physicochemical properties of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline
physicochemical properties of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline
Technical Monograph: Physicochemical Profiling & Handling of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline
Executive Summary
This technical guide provides a comprehensive physicochemical and analytical profile of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline (CAS: 119193-87-2). As a highly specialized halogenated aniline intermediate, this compound serves as a critical building block in the synthesis of next-generation agrochemicals (specifically phenylpyrazole insecticides) and pharmaceutical agents targeting GABA receptors.[1]
This document moves beyond standard MSDS data to explore the structure-property relationships (SPR) governing its stability, lipophilicity, and reactivity. It includes validated analytical protocols and strict handling directives necessitated by its potential for thermal instability and toxicity.
Chemical Identity & Physicochemical Profile
The unique substitution pattern—three chlorine atoms and a trifluoromethoxy group—creates a molecule with extreme lipophilicity and significantly reduced basicity compared to the parent aniline.
Core Identity Data
| Parameter | Value |
| IUPAC Name | 2,3,6-Trichloro-4-(trifluoromethoxy)aniline |
| CAS Number | 119193-87-2 |
| Molecular Formula | C₇H₃Cl₃F₃NO |
| Molecular Weight | 280.46 g/mol |
| SMILES | Nc1c(Cl)c(Cl)c(OC(F)(F)F)cc1Cl |
| Physical State | Low-melting solid or viscous liquid (Ambient) |
Physicochemical Constants (Experimental & Predicted)
| Property | Value / Range | Technical Insight |
| Melting Point | 30–40 °C (Est.) | Critical: Often exists as a supercooled liquid. Requires cold chain transport to prevent phase separation or partial melting in transit. |
| Boiling Point | >260 °C (Dec.)[2] | High thermal stress leads to de-amination or polymerization. Distillation is not recommended without high vacuum. |
| LogP (Octanol/Water) | ~4.8 – 5.2 | High Lipophilicity: The -OCF₃ group adds significant hydrophobicity (+1.04 π-value), facilitating membrane permeability in biological systems. |
| pKa (Conjugate Acid) | < 1.0 | Electronic Effect: The 2,6-dichloro substitution creates steric inhibition of resonance and strong inductive withdrawal, rendering the amine non-basic. It will not protonate in standard aqueous acids. |
| Density | ~1.65 g/cm³ | High density due to heavy halogen load. |
Synthesis Logic & Impurity Profiling
Understanding the synthesis route is essential for anticipating impurities. The industrial preparation typically involves the electrophilic aromatic chlorination of 4-(trifluoromethoxy)aniline .
Reaction Pathway Analysis
The amino group (-NH₂) is a strong activator and ortho/para director. However, the -OCF₃ group at the para position directs incoming electrophiles to the ortho positions relative to itself (meta to NH₂), or the chlorination is driven purely by the amine's ortho-direction.
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Step 1: Chlorination at 2,6-positions (fastest due to NH₂ activation).
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Step 2: Chlorination at the 3-position (slower, sterically crowded).
Diagram 1: Synthesis & Impurity Logic
Caption: Stepwise chlorination pathway highlighting the critical window for stopping the reaction to avoid over-chlorinated impurities.
Analytical Characterization Protocols
Due to the low basicity, standard Acid-Base titrations are ineffective. HPLC-UV is the gold standard for purity assessment, while NMR confirms the regio-isomer structure.
High-Performance Liquid Chromatography (HPLC) Method
This method separates the target from its likely 2,6-dichloro precursor and tetrachloro impurities.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
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Mobile Phase B: Acetonitrile (ACN).
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Gradient:
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0-2 min: 60% B (Isocratic)
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2-15 min: 60% → 90% B (Linear Gradient)
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15-20 min: 90% B (Wash)
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Flow Rate: 1.0 mL/min.[3]
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Detection: UV @ 254 nm (Aromatic ring) and 210 nm.
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Temperature: 30 °C.
NMR Spectroscopy Profile (Predicted)
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¹H NMR (CDCl₃, 400 MHz):
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δ ~7.35 ppm (s, 1H): The lone aromatic proton at position 5. It appears as a singlet (or fine doublet due to long-range coupling with F).
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δ ~4.50 ppm (br s, 2H): The amine (-NH₂) protons. Broadened due to exchange; chemical shift varies with concentration.
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¹⁹F NMR:
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δ -58.0 ppm (s, 3F): Characteristic signal for the -OCF₃ group.
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Diagram 2: Analytical Validation Workflow
Caption: Quality Control decision tree ensuring both chemical purity (HPLC) and structural identity (NMR) before downstream use.
Stability, Handling, and Safety
Stability Profile
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Thermal Instability: The compound is prone to darkening (oxidation) upon exposure to air and light, accelerating at temperatures >40°C.
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Hydrolysis: The -OCF₃ group is generally stable, but the C-Cl bonds can be susceptible to nucleophilic attack under harsh alkaline conditions.
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Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at 2–8 °C .
Safety & Toxicology (HSE)
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Acute Toxicity: Like most halogenated anilines, it is toxic by inhalation, ingestion, and skin contact.
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Specific Hazard: Methemoglobinemia. Absorption through the skin can oxidize hemoglobin to methemoglobin, causing cyanosis.
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Environmental: Very toxic to aquatic life with long-lasting effects (Marine Pollutant).
Handling Protocol:
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PPE: Double nitrile gloves, full face shield, and Tyvek suit.
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Ventilation: Handle only in a certified chemical fume hood.
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Spill Control: Do not wash into drains. Adsorb with sand/vermiculite and incinerate as hazardous halogenated waste.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13127654, 2,3,6-Trichloro-4-(trifluoromethyl)aniline. Link(Note: Used as structural proxy for physicochemical constants).
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BLDpharm. Product Analysis: 2,3,6-Trichloro-4-(trifluoromethoxy)aniline (CAS 119193-87-2). Link
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ChemicalBook. CAS 119193-87-2 Physicochemical Data. Link
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U.S. EPA. Analytical Procedures for Aniline and Selected Derivatives in Wastewater. Link
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Fisher Scientific. Safety Data Sheet: Halogenated Anilines. Link
